N-butyl-4-(furan-2-carbonyl)piperazine-1-carboxamide
Overview
Description
N-butyl-4-(furan-2-carbonyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a furan ring attached to a piperazine moiety, which is further substituted with a butyl group and a carboxamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-4-(furan-2-carbonyl)piperazine-1-carboxamide typically involves the reaction of furan-2-carbonyl chloride with N-butylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired product with high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and purity of the compound. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-butyl-4-(furan-2-carbonyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include furan-2,3-dione derivatives, alcohol derivatives, and various substituted piperazine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-butyl-4-(furan-2-carbonyl)piperazine-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent due to its activity against Mycobacterium tuberculosis.
Pharmacology: The compound is studied for its potential therapeutic effects and interactions with various biological targets.
Chemical Biology: It is used as a tool compound to study the structure-activity relationships of piperazine derivatives.
Industrial Applications: The compound may be explored for its potential use in the synthesis of other bioactive molecules and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of N-butyl-4-(furan-2-carbonyl)piperazine-1-carboxamide involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors involved in the pathogenesis of diseases like tuberculosis. The exact molecular pathways and targets are still under investigation, but docking studies have shown promising interactions with key proteins .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)furan-2-carboxamide: A similar compound with a bromophenyl group instead of a butyl group.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Another piperazine derivative with a pyrazine carbonyl group.
Uniqueness
N-butyl-4-(furan-2-carbonyl)piperazine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl group and the furan ring contributes to its unique reactivity and potential therapeutic applications, distinguishing it from other piperazine derivatives.
Properties
IUPAC Name |
N-butyl-4-(furan-2-carbonyl)piperazine-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-2-3-6-15-14(19)17-9-7-16(8-10-17)13(18)12-5-4-11-20-12/h4-5,11H,2-3,6-10H2,1H3,(H,15,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSBCRGVRIMVFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)N1CCN(CC1)C(=O)C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.